molecular formula C17H19N3O2S B2715816 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 893988-59-5

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No.: B2715816
CAS No.: 893988-59-5
M. Wt: 329.42
InChI Key: BATFNKVLAQHPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a synthetic small molecule featuring a pyridazine core linked to a pyrrolidin-1-ylethanone moiety via a sulfanyl bridge. The pyridazine ring is a nitrogen-containing heterocycle known for its relevance in medicinal chemistry, often serving as a key pharmacophore in biologically active compounds . Specifically, 3-methoxyphenyl-substituted pyridazin-3-one derivatives have been investigated as potent inhibitors of Phosphodiesterase 4 (PDE4), a target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . The incorporation of the pyrrolidine ring, a common feature in pharmaceuticals, can influence the molecule's physicochemical properties and its interaction with biological targets . This specific molecular architecture, combining a pyridazine scaffold with a pyrrolidine subunit, suggests potential as a valuable intermediate or lead compound in drug discovery efforts, particularly in the development of anti-inflammatory and neuroactive agents. Researchers can leverage this compound for screening, target identification, and structure-activity relationship (SAR) studies to explore its full pharmacological potential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-22-14-6-4-5-13(11-14)15-7-8-16(19-18-15)23-12-17(21)20-9-2-3-10-20/h4-8,11H,2-3,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFNKVLAQHPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, mechanisms of action, and other pharmacological activities.

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.5 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the pyridazine and pyrrolidine moieties suggests potential interactions with nucleic acids and proteins, which could lead to modulation of cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values comparable to established chemotherapeutics.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Reference
MCF-70.7 ± 0.2
HepG218.3 ± 1.4
SGC-790130.0 ± 1.2

Mechanistic Insights

The compound has been found to exhibit high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis. The reported IC50 value for this inhibition is approximately 0.62 μM, indicating a strong potential for disrupting cancer cell proliferation .

Other Biological Activities

Beyond its anticancer properties, the compound may also exhibit antibacterial and anti-inflammatory activities due to the presence of the methoxy group which is known to enhance bioactivity in related compounds.

Table 2: Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against Staphylococcus aureus (MIC = 3.125 μg/mL)
Anti-inflammatoryPotential modulation of inflammatory pathways (specific data pending)

Case Studies

A notable study involved the synthesis and evaluation of several derivatives of similar structures, revealing that modifications in the substituents could significantly alter biological activity. For example, a derivative with a different alkyl chain showed enhanced potency against prostate cancer cell lines when compared to the original compound.

Scientific Research Applications

Overview

The compound 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a complex organic molecule featuring a pyridazine ring, a pyrrolidine moiety, and a methoxyphenyl substituent. This unique structure suggests significant potential for various biological activities, particularly in pharmacological applications. The presence of the sulfanyl group may enhance its reactivity and contribute to its pharmacological properties.

Chemical Characteristics

  • Molecular Formula : C15_{15}H18_{18}N2_2O2_2S
  • Molecular Weight : 290.38 g/mol
  • Structural Features :
    • Pyridazine ring: Known for diverse biological activities.
    • Pyrrolidine moiety: Enhances biological interaction potential.
    • Methoxyphenyl group: May influence lipophilicity and receptor binding.

Pharmacological Applications

The compound holds promise in several pharmacological domains, including:

Antimicrobial Activity

Research indicates that pyridazine derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound could demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfanyl group is hypothesized to contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.

Anticancer Potential

Pyridazine derivatives are recognized for their anticancer properties. The compound may inhibit specific cancer cell lines by interfering with cell cycle regulation or inducing apoptosis. Mechanistic studies could focus on its ability to inhibit key enzymes involved in tumor growth or metastasis.

Anti-inflammatory Effects

Given the structural characteristics of similar compounds, there is potential for anti-inflammatory activity. The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Case Study Insights

  • Antibacterial Activity :
    • A study demonstrated that pyridazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated zones of inhibition comparable to established antibiotics, suggesting a promising avenue for further exploration .
  • Anticancer Evaluation :
    • Research on related pyridazine compounds showed inhibition of proliferation in various cancer cell lines, with IC50 values indicating substantial potency. Molecular docking studies suggested strong interactions with target proteins involved in cancer survival pathways .
  • Anti-inflammatory Properties :
    • Experimental models indicated that similar compounds reduced inflammation markers in vivo, correlating with decreased edema and pain response in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-methoxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing or bulky substituents. Key examples include:

  • 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone (CAS: 872689-10-6): Features a nitro group at the phenyl para position, introducing strong electron-withdrawing effects that may alter reactivity or binding affinity compared to the methoxy analog .
  • 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS: 872694-95-6): Substitutes the phenyl group with bromine, enhancing steric bulk and lipophilicity .
Table 1: Substituent Effects on Pyridazine Derivatives
CAS Number Phenyl Substituent Amine Group Molecular Formula Molecular Weight
893989-01-0 3-Methoxy Pyrrolidine C₁₇H₁₉N₃O₂S 329.42 g/mol
872689-10-6 3-Nitro Pyrrolidine C₁₆H₁₆N₄O₃S 344.39 g/mol
872694-95-6 4-Bromo Morpholine C₁₆H₁₆BrN₃O₂S 402.29 g/mol

Key Insight : The methoxy group’s electron-donating nature may enhance solubility compared to nitro or bromo analogs, while morpholine (in 872694-95-6) offers a more polar tertiary amine than pyrrolidine .

Variations in the Amine Moiety

The tertiary amine group influences physicochemical properties and target interactions:

  • 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS: 893989-01-0): Replaces pyrrolidine with morpholine, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity .
  • 1-(Azepan-1-yl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone (CAS: 896045-91-3): Uses a seven-membered azepane ring, which may enhance conformational flexibility .

Heterocyclic Core Modifications

The pyridazine core can be compared to other heterocyclic systems:

Table 2: Heterocyclic Core Comparison
Compound Core Structure Molecular Weight Key Functional Groups
Target Compound (893989-01-0) Pyridazine 329.42 g/mol 3-Methoxyphenyl, Pyrrolidine
478042-01-2 Imidazopyridine 330.83 g/mol Chlorophenyl, Imidazole

Q & A

Q. What are the recommended synthetic routes for 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Strategy: Focus on modular synthesis involving pyridazine ring functionalization, followed by sulfanyl-pyrrolidinone coupling. Key steps include:
    • Pyridazine Core Synthesis: Use 3-methoxyphenyl boronic acid in Suzuki-Miyaura cross-coupling to introduce the aryl group at the pyridazine C6 position .
    • Sulfanyl Group Incorporation: Employ nucleophilic aromatic substitution (SNAr) with thiourea or thiolate reagents under anhydrous conditions (e.g., DMF, 80–100°C).
    • Pyrrolidinone Attachment: Utilize a Michael addition or amide coupling to link the pyrrolidin-1-ylethanone moiety.
  • Optimization: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to THF for steric hindrance) and temperature gradients to minimize byproducts. Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) for cross-coupling efficiency .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min; monitor at 254 nm. Target ≥95% purity .
    • GC-MS: Confirm absence of volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization.
  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for the methoxyphenyl (δ 3.8–3.9 ppm, singlet), pyridazine protons (δ 7.5–8.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm in ¹³C) .
    • HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm mass accuracy.

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use FFP2 respirators if aerosol generation is possible .
    • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity. Avoid open handling due to respiratory toxicity risks (STOT SE3) .
    • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical evaluation if irritation persists .

Q. How can researchers design initial pharmacological assays to assess the compound's bioactivity?

Methodological Answer:

  • Assay Design:
    • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazine derivatives as kinase inhibitors) .
    • In Vitro Testing: Use HEK293 or CHO cells transfected with target receptors. Measure IC₅₀ via fluorescence-based calcium mobilization assays.
    • Dose-Response: Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., ATP for kinases) .
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) to calculate potency and efficacy.

Advanced Research Questions

Q. How can conflicting data regarding the compound's pharmacological efficacy across different assay systems be systematically resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Assay Variability: Compare buffer conditions (e.g., Mg²⁺/ATP levels in kinase assays) and cell passage numbers. Replicate assays in orthogonal systems (e.g., SPR vs. cell-based readouts) .
    • Compound Stability: Assess degradation via LC-MS after 24-hour incubation in assay media. Adjust storage conditions (e.g., -80°C in DMSO aliquots) .
    • Target Offsets: Perform counter-screening against related receptors (e.g., kinase panel screening at 1 µM).

Q. What strategies are effective in optimizing the synthetic pathway to improve scalability without compromising stereochemical integrity?

Methodological Answer:

  • Scalability Tactics:
    • Catalyst Screening: Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover in cross-coupling .
    • Flow Chemistry: Implement continuous flow for exothermic steps (e.g., SNAr reactions) to enhance reproducibility .
    • Crystallization-Driven Purification: Use solvent-antisolvent pairs (e.g., EtOAc/heptane) to isolate enantiomers. Confirm purity via chiral HPLC .

Q. What computational approaches are suitable for predicting the compound's binding affinity to target receptors?

Methodological Answer:

  • In Silico Workflow:
    • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Set grid boxes to encompass conserved lysine/glutamate residues .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
    • Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Cross-validate with experimental IC₅₀ data .

Q. How should researchers design studies to elucidate the compound's metabolic stability and potential toxicity mechanisms?

Methodological Answer:

  • Metabolic Profiling:
    • Liver Microsomes: Incubate compound (10 µM) with human liver microsomes (HLMs) + NADPH. Quench at 0, 15, 30, 60 minutes. Identify metabolites via UPLC-QTOF .
    • CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. Calculate % inhibition at 10 µM .
  • Toxicity Pathways:
    • Transcriptomics: Treat HepG2 cells (72 hours) and perform RNA-seq. Analyze pathways (e.g., oxidative stress, apoptosis) via GO enrichment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.